Cy3.5

Fluorescence microscopy Multiplex imaging Spectral unmixing

Select Cy3.5 for its distinct 579/591 nm profile bridging Cy3 and Cy5. It delivers 2-3x protein-binding fluorescence enhancement and minimal tissue autofluorescence. This ensures reliable signal-to-background ratios in liver/kidney immunohistochemistry, validated 5-channel FISH, and efficient FRET pairing with Cy5 for improved smFRET SNR. Ideal for precise multi-color panels.

Molecular Formula C39H42N2O14S4
Molecular Weight 891.0 g/mol
Cat. No. B12378127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3.5
Molecular FormulaC39H42N2O14S4
Molecular Weight891.0 g/mol
Structural Identifiers
SMILESCCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C
InChIInChI=1S/C39H42N2O14S4/c1-6-40-29-16-14-25-27(19-23(56(44,45)46)21-31(25)58(50,51)52)36(29)38(2,3)33(40)11-10-12-34-39(4,5)37-28-20-24(57(47,48)49)22-32(59(53,54)55)26(28)15-17-30(37)41(34)18-9-7-8-13-35(42)43/h10-12,14-17,19-22H,6-9,13,18H2,1-5H3,(H4-,42,43,44,45,46,47,48,49,50,51,52,53,54,55)
InChIKeySMRJSACRIKPVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy3.5 Fluorescent Dye: Spectral Properties, Structural Class, and Procurement Considerations


Cy3.5 (Cyanine 3.5) is a red-emitting cyanine-class fluorescent dye characterized by a pentamethine bridge connecting two indolenine-derived heterocycles [1]. Its spectral profile—with an excitation maximum of approximately 579 nm and emission maximum of approximately 591 nm—positions it optically between Cy3 and Cy5, enabling specific multi-color panel integration with common laser lines such as 561 nm or 594 nm . The dye is widely employed as a biomolecular label for proteins, antibodies, peptides, and nucleic acids in fluorescence microscopy, flow cytometry, and microarray applications .

Why Cy3.5 Cannot Be Substituted with Cy3 or Cy5.5 in Critical Assays


Substituting Cy3.5 with Cy3 or Cy5.5 is technically invalid due to quantifiable differences in spectral separation, protein conjugation behavior, and photostability characteristics. Cy3 (Ex/Em ~550/565 nm) emits in the green-orange channel, overlapping heavily with common autofluorescence and GFP/FITC signals, whereas Cy5.5 (Ex/Em ~675/694 nm) extends into the near-infrared region requiring different filter sets and detectors [1]. More critically, Cy3.5 exhibits a 2- to 3-fold fluorescence enhancement upon covalent conjugation to proteins—a behavior shared with Cy3 but opposite to Cy5.5, which undergoes extensive quenching under identical labeling conditions [2]. These divergent performance characteristics preclude simple replacement without compromising assay sensitivity, multiplexing capability, or quantitative accuracy.

Quantitative Evidence Guide: Cy3.5 Differentiation from Cy3 and Cy5.5 Analogs


Cy3.5 vs. Cy3: Reduced Autofluorescence Interference via 29 nm Spectral Separation

Cy3.5 exhibits an emission maximum red-shifted by 29 nm relative to Cy3 (591 nm vs. 565 nm), moving its signal from the green-orange region into the red channel [1]. This spectral shift reduces overlap with cellular autofluorescence and GFP/FITC emission, thereby improving the signal-to-background ratio in biological samples .

Fluorescence microscopy Multiplex imaging Spectral unmixing

Cy3.5 vs. Cy5.5: Anomalous 2- to 3-Fold Fluorescence Enhancement upon IgG Conjugation

Covalent conjugation of Cy3.5 to IgG results in a 2- to 3-fold increase in fluorescence intensity relative to the free dye, a behavior identical to Cy3 [1]. In contrast, Cy5.5 (and Cy5) conjugated to IgG at similar dye-to-protein ratios exhibits extensive quenching, with antibodies bearing six Cy5 labels described as 'almost nonfluorescent' [2].

Antibody labeling Immunofluorescence Flow cytometry

Cy3.5-COT vs. Cy5.5-COT: Distinct Photostability Enhancement Profiles

When conjugated to cyclooctatetraene (COT) as a protective agent, Cy3.5-COT and Cy3-COT exhibit a 4- to 5-fold increase in fluorescence signal-to-noise ratio (SNR) but minimal change in total photon output before dark-state transition [1]. In contrast, Cy5.5-COT shows a 50-fold increase in photons emitted before entering a dark state, enabling ~3 minutes of continuous imaging at SNR >7:1 [2].

Single-molecule imaging Super-resolution microscopy Photostability

Cy3.5-dCTP in Multicolor FISH: Validated Chromosomal Discrimination

In a validated FISH protocol for pachytene chromosome analysis, Cy3.5-dCTP was used alongside Cy3-dUTP, Cy5-dUTP, FITC-12-dUTP, and DEAC-5-dUTP for five-color chromosomal painting . The Cy3.5 signal was cleanly resolved in the red channel using standard epifluorescence filter sets, with no reported crosstalk between Cy3 (orange) and Cy3.5 (red) channels .

FISH Cytogenetics Multiplex detection

Cy3.5 Optimal Application Scenarios Based on Validated Performance Data


High-Contrast Immunofluorescence in Autofluorescent Tissues

The 29 nm red-shift of Cy3.5 emission relative to Cy3 moves detection into a spectral region with significantly lower tissue autofluorescence, improving signal-to-background ratios in liver, kidney, and plant tissues [1]. Additionally, the 2- to 3-fold fluorescence enhancement upon IgG conjugation ensures bright antibody conjugates without the quenching observed with Cy5.5 [2]. This combination makes Cy3.5 the dye of choice for immunohistochemistry in challenging biological matrices.

Five-Color Multiplex FISH for Advanced Cytogenetics

Cy3.5-dCTP provides a spectrally distinct fifth channel when combined with Cy3, Cy5, FITC, and DAPI or DEAC, enabling simultaneous detection of five chromosomal targets using standard epifluorescence filter cubes [1]. This validated multiplexing capability expands the analytical power of FISH assays for chromosome painting, karyotyping, and gene mapping without requiring hyperspectral imaging systems [2].

Single-Molecule FRET as a Donor Fluorophore

With an emission maximum of 591 nm and established brightness comparable to Cy3, Cy3.5 functions effectively as a donor in FRET pairs with Cy5 acceptors [1]. Its spectral overlap with Cy5 absorption enables efficient energy transfer, while its photostability profile under COT protection yields a 4- to 5-fold SNR improvement, optimizing single-molecule FRET experiments that prioritize signal fidelity over extended imaging duration [2].

Silica Nanoparticle-Based In Vivo Imaging

Cy3.5-doped fluorescent silica nanoparticles (CSNPs) have been systematically characterized and validated for in vivo imaging in mice, demonstrating linear signal enhancement with particle concentration and efficient cellular uptake with negligible cytotoxicity [1]. While not a true near-infrared dye, Cy3.5 offers a balance of visible-region brightness and tissue penetration suitable for subcutaneous and superficial tissue imaging applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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